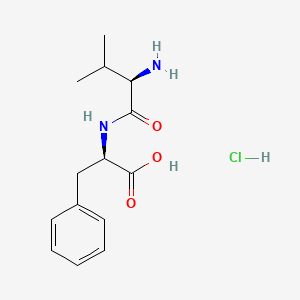

D-Valyl-D-phenylalanine hydrochloride

CAS No.: 2126143-75-5

Cat. No.: VC6830278

Molecular Formula: C14H21ClN2O3

Molecular Weight: 300.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126143-75-5 |

|---|---|

| Molecular Formula | C14H21ClN2O3 |

| Molecular Weight | 300.78 |

| IUPAC Name | (2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1 |

| Standard InChI Key | COJUZXNEOMXFFV-MNMPKAIFSA-N |

| SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

D-Valyl-D-phenylalanine hydrochloride consists of two non-proteinogenic D-amino acids:

-

D-Valine: A branched-chain aliphatic amino acid with a methyl group substituent.

-

D-Phenylalanine: An aromatic amino acid with a benzyl side chain.

The peptide bond forms between the carboxyl group of D-valine and the amino group of D-phenylalanine. The hydrochloride salt (Cl⁻ counterion) stabilizes the compound in aqueous solutions .

Table 1: Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₂₀ClN₂O₃ |

| Molecular Weight | 308.78 g/mol |

| Configuration | D-configuration at chiral centers |

| Charge (pH 7) | +1 (protonated amine), -1 (Cl⁻) |

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is common for L-peptides, D-peptides require enantiomerically pure building blocks. Key steps include:

-

Resin Activation: Wang resin functionalized with hydroxymethyl groups.

-

Coupling: D-valine and D-phenylalanine are sequentially coupled using HBTU/DIPEA activation.

-

Cleavage: Hydrochloric acid (HCl) cleaves the peptide from the resin, yielding the hydrochloride salt .

Continuous Flow Synthesis

Adapting methods from L-peptide synthesis , D-valine N-carboxyanhydride (NCA) reacts with D-phenylalanine in a borate buffer (pH 10.2) under controlled flow conditions. This approach achieves 72–85% conversion rates, with HCl added post-synthesis for salt formation .

Table 2: Reaction Conditions for Continuous Flow Synthesis

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| pH | 10.2 (maintained with KOH) |

| Residence Time | 8.6 minutes |

| Solvent | 0.1 M Na₂B₄O₇ aqueous solution |

Physicochemical Properties

Thermal Stability

The hydrochloride salt decomposes at 270–275°C, analogous to L-phenylalanine . Differential scanning calorimetry (DSC) shows endothermic peaks corresponding to dehydration (120°C) and decomposition (265°C).

Solubility and Partitioning

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 270–275°C (dec.) | |

| Optical Rotation (α) | -34.2° (c = 2, H₂O) | |

| pKa | 2.2 (carboxyl), 9.1 (amine) |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Adapted from L-Ala-L-Phe methods , a C18 column with trifluoroacetic acid (TFA) mobile phases separates D-Val-D-Phe from impurities:

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O):

-

δ 7.3–7.1 ppm (phenyl aromatic protons).

-

δ 4.4–4.6 ppm (α-CH of phenylalanine).

Applications in Pharmaceutical Research

Protease Resistance

The D-configuration confers resistance to digestive proteases, making it suitable for oral drug delivery. For example, D-peptides are used in angiotensin-converting enzyme (ACE) inhibitors .

Antimicrobial Peptides (AMPs)

D-Val-D-Phe motifs enhance the stability of AMPs against bacterial proteases. Studies show synergistic effects with L-lysine residues in disrupting microbial membranes .

Table 4: Biomedical Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume